

# YM155: A Technical Guide to its Discovery as a Survivin Suppressant

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sepantronium*  
Cat. No.: *B1243752*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Survivin, encoded by the BIRC5 gene, is a member of the inhibitor of apoptosis (IAP) protein family and a key regulator of cell division and survival.<sup>[1][2]</sup> Its expression is often highly upregulated in various cancers while being largely absent in most normal adult tissues, making it an attractive target for anticancer therapy.<sup>[1][3]</sup> Elevated BIRC5 expression is significantly associated with reduced overall and event-free survival in several cancers, including neuroblastoma.<sup>[1]</sup> YM155 (**sepantronium** bromide) was discovered as the first-in-class small-molecule suppressant of survivin.<sup>[4][5]</sup> This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of YM155, with a focus on its role as a survivin suppressant.

## Discovery of YM155

YM155, with the chemical formula  $C_{20}H_{19}BrN_4O_3$ , is an imidazolium-based small molecule synthesized by Astellas Pharma, Inc.<sup>[1][6]</sup> It was identified through a high-throughput screening campaign utilizing a luciferase reporter assay linked to the survivin gene promoter.<sup>[6][7][8]</sup> This assay was designed to identify compounds that could specifically inhibit the transcriptional activity of the survivin gene.<sup>[7][9]</sup>

## Mechanism of Action

While initially identified as a transcriptional suppressant of survivin, the mechanism of action of YM155 is now understood to be more complex.[10][11]

## Transcriptional Suppression of Survivin

YM155 was shown to inhibit the promoter activity of the survivin gene, leading to decreased survivin mRNA and protein levels.[1][8][9] This effect is, at least in part, mediated by the disruption of the interaction between the Sp1 transcription factor and the survivin core promoter.[9][12] Studies have demonstrated that YM155 can suppress survivin expression at nanomolar concentrations in various cancer cell lines.[6][8]

## Induction of DNA Damage and ROS Generation

More recent evidence has revealed that YM155's anticancer effects are also mediated through the induction of DNA damage and the generation of reactive oxygen species (ROS).[4][13][14] Some studies suggest that ROS generation is the primary mode of action, and that survivin suppression is a secondary effect.[4][13] The proposed mechanism involves YM155-induced mitochondrial ROS production, which in turn leads to DNA damage, cell cycle arrest, and apoptosis.[13][15][16] YM155 has also been reported to inhibit topoisomerase II $\alpha$ , contributing to its DNA-damaging effects.[14][17]

The diagram below illustrates the multifaceted mechanism of action of YM155.



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of YM155.

## Preclinical Efficacy

YM155 has demonstrated potent antitumor activity in a wide range of preclinical models, both in vitro and in vivo.

### In Vitro Activity

YM155 exhibits cytotoxic activity against numerous human cancer cell lines, with IC50 values often in the nanomolar range.[\[1\]](#)[\[18\]](#)

| Cell Line         | Cancer Type                   | IC50 (nM)         | Reference(s)         |
|-------------------|-------------------------------|-------------------|----------------------|
| PC-3              | Hormone-Refraactory Prostate  | ~10               | <a href="#">[6]</a>  |
| PPC-1             | Hormone-Refraactory Prostate  | ~10               | <a href="#">[6]</a>  |
| Multiple NB lines | Neuroblastoma                 | 8 - 212           | <a href="#">[1]</a>  |
| MDA-MB-231        | Triple-Negative Breast Cancer | 0.5 (near-IC50)   | <a href="#">[13]</a> |
| BT-20             | Triple-Negative Breast Cancer | 2 (near-IC50)     | <a href="#">[13]</a> |
| MDA-MB-453        | Triple-Negative Breast Cancer | 2-2.5 (near-IC50) | <a href="#">[13]</a> |
| KMS12             | Multiple Myeloma              | <10               | <a href="#">[19]</a> |
| Various           | 119 human cancer cell lines   | 15 (mean GI50)    | <a href="#">[18]</a> |

### In Vivo Activity

In vivo studies using xenograft models have shown that YM155 can induce tumor regression and inhibit tumor growth.[\[6\]](#)[\[18\]](#) Continuous infusion has been identified as an effective administration route.[\[2\]](#)[\[6\]](#)

| Cancer Type                        | Animal Model               | Dosage and Administration                         | Outcome                                                                   | Reference(s) |
|------------------------------------|----------------------------|---------------------------------------------------|---------------------------------------------------------------------------|--------------|
| Hormone-<br>Refractory<br>Prostate | Mouse (PC-3)               | 3-10 mg/kg, 3-<br>day continuous<br>infusion      | Massive tumor<br>regression                                               | [6]          |
| Hormone-<br>Refractory<br>Prostate | Mouse (PC-3<br>orthotopic) | 1 and 5 mg/kg                                     | 47% and 80%<br>inhibition of<br>tumor growth,<br>respectively             | [8]          |
| Neuroblastoma                      | Mouse (LAN-5)              | 5 mg/kg                                           | 3-fold reduction<br>in tumor burden                                       | [1]          |
| Triple-Negative<br>Breast Cancer   | Mouse (MDA-<br>MB-231)     | Continuous<br>infusion                            | Complete<br>regression of<br>established<br>tumors, reduced<br>metastases | [2]          |
| Various (NSCLC,<br>Melanoma, etc.) | Mouse                      | 1-10 mg/kg, 3- or<br>7-day continuous<br>infusion | Significant<br>antitumor activity                                         | [18]         |

## Clinical Development

YM155 has undergone Phase I and II clinical trials for various solid tumors and lymphomas.[\[7\]](#) [\[20\]](#)[\[21\]](#) These trials have established a manageable safety profile, with reversible elevation in serum creatinine being a dose-limiting toxicity.[\[20\]](#)[\[21\]](#) The maximum tolerated dose (MTD) was determined to be 4.8 mg/m<sup>2</sup>/day administered as a 168-hour continuous intravenous infusion every 3 weeks.[\[7\]](#)[\[21\]](#) While modest clinical activity was observed, including some complete and partial responses in non-Hodgkin's lymphoma and prostate cancer, the overall efficacy in larger trials was limited.[\[1\]](#)[\[20\]](#) The lack of a clear correlation between survivin expression and patient response in some trials has prompted further investigation into its complex mechanism of action.[\[14\]](#)[\[16\]](#)

## Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of YM155.

## Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

### Materials:

- Cancer cell lines
- Complete cell culture medium
- YM155
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[22]
- Treat the cells with various concentrations of YM155 (e.g., 0.1 nM to 10  $\mu$ M) for 48-72 hours. Include a vehicle control (DMSO).[22][23]
- After the incubation period, add 10-20  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C.[22][23]
- Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[22]
- Measure the absorbance at 560 or 570 nm using a microplate reader.[1][22]

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[22]

## Protocol 2: Western Blotting for Survivin Expression

This protocol is used to detect and quantify the levels of survivin protein.

### Materials:

- Cancer cell lines
- YM155
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against survivin
- Primary antibody against a loading control (e.g.,  $\beta$ -actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

### Procedure:

- Treat cells with YM155 for the desired time and concentration.
- Wash cells with cold PBS and lyse them.[10]

- Determine the protein concentration of the lysates.[[10](#)]
- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.[[22](#)]
- Incubate the membrane with the primary anti-survivin antibody overnight at 4°C.[[10](#)][[22](#)]
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[[22](#)]
- Detect the protein bands using a chemiluminescent substrate.[[10](#)]
- Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[[10](#)]
- Quantify band intensities to determine the relative expression of survivin.[[22](#)]

## Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Survivin (BIRC5) mRNA Expression

This protocol measures the relative abundance of survivin mRNA.

### Materials:

- Cancer cell lines
- YM155
- RNA extraction kit
- cDNA synthesis kit
- qRT-PCR master mix with SYBR Green
- Primers for BIRC5 and a housekeeping gene (e.g., GAPDH)
- Real-time PCR system

**Procedure:**

- Treat cells with YM155 for the desired time and concentration.
- Extract total RNA from the cells.
- Synthesize cDNA from the RNA.
- Perform qRT-PCR using primers for BIRC5 and the housekeeping gene.
- Analyze the data using the comparative Ct ( $\Delta\Delta Ct$ ) method to determine the relative expression of BIRC5 mRNA, normalized to the housekeeping gene.[\[22\]](#)

## Protocol 4: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for assessing the in vivo efficacy of YM155.

**Materials:**

- Human cancer cell line
- Immunocompromised mice (e.g., nude or SCID mice)
- YM155
- Vehicle control (e.g., saline)
- Micro-osmotic pumps
- Calipers

**Procedure:**

- Inject cancer cells subcutaneously into the flank of the mice.[\[24\]](#)
- Monitor tumor growth regularly using calipers.[\[24\]](#)
- When tumors reach a specified volume, randomize the mice into treatment and control groups.

- Implant micro-osmotic pumps filled with YM155 solution or vehicle subcutaneously. A common administration route is continuous intravenous infusion (e.g., 5 mg/kg/day for 7 days).[22][24]
- Monitor tumor volume and body weight regularly throughout the study.[6]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for survivin).[24]

The diagram below provides a general workflow for the in vitro evaluation of YM155.



[Click to download full resolution via product page](#)

Caption: In vitro evaluation workflow for YM155.

## Conclusion

YM155 was discovered as a potent small-molecule suppressant of survivin through a targeted screening approach. While its initial characterization focused on the transcriptional inhibition of the BIRC5 gene, subsequent research has unveiled a more intricate mechanism of action involving the induction of ROS and DNA damage. Despite promising preclinical activity across

a wide range of cancer models, its clinical efficacy has been modest. The evolving understanding of YM155's multifaceted mechanism provides a rationale for re-evaluating its therapeutic potential, possibly in combination with other agents or in specific patient populations characterized by biomarkers beyond survivin expression. The detailed protocols and data presented in this guide serve as a valuable resource for researchers continuing to explore the therapeutic utility of YM155 and the targeting of survivin pathways in cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survivin Inhibitor YM155 Induces Mitochondrial Dysfunction, Autophagy, DNA Damage, and Apoptosis in Bcl-xL Silenced Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Survivin with YM155 Induces Durable Tumor Response in Anaplastic Thyroid Cancer [pubmed.ncbi.nlm.nih.gov]
- 6. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. YM155-Adapted Cancer Cell Lines Reveal Drug-Induced Heterogeneity and Enable the Identification of Biomarker Candidates for the Acquired Resistance Setting - PMC

[pmc.ncbi.nlm.nih.gov]

- 12. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. YM155 and BIRC5 downregulation induce genomic instability via autophagy-mediated ROS production and inhibition in DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. YM155 induces DNA damage and cell death in anaplastic thyroid cancer cells by inhibiting DNA topoisomerase II $\alpha$  at the ATP binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broad spectrum and potent antitumor activities of YM155, a novel small-molecule survivin suppressant, in a wide variety of human cancer cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ascopubs.org [ascopubs.org]
- 21. Phase I and pharmacokinetic study of YM155, a small-molecule inhibitor of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [YM155: A Technical Guide to its Discovery as a Survivin Suppressant]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1243752#ym155-as-a-survivin-suppressant-discovery\]](https://www.benchchem.com/product/b1243752#ym155-as-a-survivin-suppressant-discovery)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)